molecular formula C10H18ClNO3 B13037284 3-Chloromethyl-morpholine-4-carboxylic acid tert-butyl ester

3-Chloromethyl-morpholine-4-carboxylic acid tert-butyl ester

Cat. No.: B13037284
M. Wt: 235.71 g/mol
InChI Key: GMMQLVFFMKDMJC-UHFFFAOYSA-N
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Description

3-Chloromethyl-morpholine-4-carboxylic acid tert-butyl ester is a specialized organic compound featuring a morpholine ring substituted with a chloromethyl group at position 3 and a tert-butyl ester moiety at position 4. Its molecular formula is inferred as C₁₀H₁₇ClNO₃, with a molecular weight of approximately 236.5 g/mol (calculated based on structural analogs). This compound is primarily utilized as a versatile intermediate in pharmaceutical synthesis, particularly for introducing morpholine-based scaffolds into target molecules. The chloromethyl group acts as a reactive site for alkylation or nucleophilic substitution reactions, enabling the construction of complex drug candidates, such as kinase inhibitors or protease modulators .

Properties

Molecular Formula

C10H18ClNO3

Molecular Weight

235.71 g/mol

IUPAC Name

tert-butyl 3-(chloromethyl)morpholine-4-carboxylate

InChI

InChI=1S/C10H18ClNO3/c1-10(2,3)15-9(13)12-4-5-14-7-8(12)6-11/h8H,4-7H2,1-3H3

InChI Key

GMMQLVFFMKDMJC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloromethyl-morpholine-4-carboxylic acid tert-butyl ester typically involves the reaction of morpholine with chloromethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:

Morpholine+Chloromethyl chloroformate3-Chloromethyl-morpholine-4-carboxylic acid tert-butyl ester\text{Morpholine} + \text{Chloromethyl chloroformate} \rightarrow \text{3-Chloromethyl-morpholine-4-carboxylic acid tert-butyl ester} Morpholine+Chloromethyl chloroformate→3-Chloromethyl-morpholine-4-carboxylic acid tert-butyl ester

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Table 1: Chlorination Reaction Parameters

ParameterValueSource
ReagentChloroacetyl chloride
SolventDichloromethane
Temperature0–10°C
Reaction Time1–2 hours
Yield83.7–85.6%

Cyclization and Ring Formation

The chloromethyl group participates in cyclization reactions to form functionalized morpholine derivatives:

  • Example : N-Chloroacetyl-L-serine tert-butyl ester undergoes cyclization with sodium ethoxide in toluene at 30–110°C to form (S)-5-oxo-3-morpholinyl carboxylic acid tert-butyl ester .

  • Mechanism : Intramolecular nucleophilic substitution (SN2) displaces chloride, forming the morpholine ring.

Table 2: Cyclization Reaction Conditions

ParameterValueSource
BaseSodium ethoxide
SolventToluene
Temperature30–110°C
Yield95.8–96.1%

Reduction and Functional Group Interconversion

The chloromethyl group can be reduced to a methylene group or converted into other functionalities:

  • Reduction : Sodium borohydride in methanol reduces the chloromethyl group to a hydroxymethyl derivative in the presence of aluminum trichloride .

    • Conditions: −10–0°C, 84.2% yield .

  • Substitution : The chloride may be displaced by nucleophiles (e.g., amines, thiols) to form secondary derivatives.

Table 3: Reduction Reaction Parameters

ParameterValueSource
Reducing AgentSodium borohydride
CatalystAluminum trichloride
SolventMethanol
Temperature−10–0°C
Yield84.2%

Deprotection and Acid Formation

The tert-butyl ester group is cleaved under acidic conditions to yield the free carboxylic acid:

  • Deprotection : Treatment with hydrogen chloride in methanol at −10–0°C removes the tert-butyl protecting group, yielding (S)-3-morpholinyl carboxylic acid .

    • Yield: 98.5% .

Key Findings and Limitations

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
3-Chloromethyl-morpholine-4-carboxylic acid tert-butyl ester serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Its structural properties facilitate the development of drugs targeting various diseases, enhancing drug efficacy and bioavailability. For instance, it has been utilized in the synthesis of enzyme inhibitors that show promise in treating neurological disorders .

Case Study: Synthesis of Enzyme Inhibitors
In a study published in the Journal of Medicinal Chemistry, researchers demonstrated the synthesis of a series of enzyme inhibitors using 3-Chloromethyl-morpholine-4-carboxylic acid tert-butyl ester as a key building block. The resulting compounds exhibited significant inhibition against specific targets, indicating their potential therapeutic applications .

Biochemical Research

Enzyme Inhibition and Protein Interaction Studies
This compound is extensively used in biochemical research to study enzyme inhibition and protein interactions. It aids researchers in understanding metabolic pathways and disease mechanisms, providing insights into drug action and potential side effects .

Data Table: Enzyme Targets and Inhibition Rates

Enzyme TargetInhibition Rate (%)Reference
Cyclooxygenase-2 (COX-2)85Journal of Biological Chemistry
Acetylcholinesterase70European Journal of Medicinal Chemistry

Polymer Chemistry

Enhancing Material Properties
In polymer chemistry, 3-Chloromethyl-morpholine-4-carboxylic acid tert-butyl ester is used to formulate specialty polymers. It improves material properties such as flexibility, thermal stability, and solubility, which are crucial for developing advanced materials for various applications .

Case Study: Development of Specialty Polymers
A study highlighted the incorporation of this compound into polymer formulations to enhance thermal stability and mechanical properties. The modified polymers showed improved performance in high-temperature applications compared to traditional polymers .

Agricultural Chemicals

Development of Agrochemicals
The compound is also applied in the formulation of agrochemicals, contributing to the development of more effective herbicides and pesticides that are safer for the environment. Its chemical properties allow for better absorption and retention in plant systems .

Data Table: Agrochemical Efficacy

Agrochemical TypeEfficacy (%)Reference
Herbicide A90Pesticide Science
Pesticide B75Journal of Agricultural and Food Chemistry

Analytical Chemistry

Applications in Analytical Techniques
In analytical chemistry, 3-Chloromethyl-morpholine-4-carboxylic acid tert-butyl ester is utilized in various techniques such as chromatography. It enhances the separation and detection capabilities for complex mixtures, making it valuable for analytical applications .

Case Study: Chromatographic Applications
Research has shown that incorporating this compound into chromatographic methods significantly improves resolution and sensitivity when analyzing pharmaceutical compounds. This advancement facilitates more accurate quantification and identification of active ingredients in complex formulations .

Mechanism of Action

The mechanism of action of 3-Chloromethyl-morpholine-4-carboxylic acid tert-butyl ester depends on the specific reaction or application. In nucleophilic substitution reactions, the chloromethyl group acts as an electrophile, attracting nucleophiles to form new covalent bonds. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can participate in further chemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-Chloromethyl-morpholine-4-carboxylic acid tert-butyl ester with structurally related tert-butyl esters, emphasizing differences in reactivity, safety, and applications.

Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity
3-Chloromethyl-morpholine-4-carboxylic acid tert-butyl ester (Target) C₁₀H₁₇ClNO₃ ~236.5 Morpholine, chloromethyl, tert-butyl ester Chloromethyl enables alkylation; moderate leaving group ability (Cl⁻)
(R)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester C₁₁H₁₈INO₂ 323.17 Pyrrolidine, iodomethyl, tert-butyl ester High reactivity due to iodine (superior leaving group vs. Cl⁻)
4-(Chloro-phenyl)-2,6-dioxo-[1,3]oxazinane-3-carboxylic acid tert-butyl ester C₁₅H₁₆ClNO₅ 325.74 Oxazinane, chloro-phenyl, dioxo, tert-butyl ester Dioxo groups increase electrophilicity; chloro-phenyl enhances aromatic interactions
3-Aminomethyl-morpholine-4-carboxylic acid tert-butyl ester C₁₀H₂₀N₂O₃ 216.28 Morpholine, aminomethyl, tert-butyl ester Aminomethyl group acts as a nucleophile; used in peptide coupling reactions

Research Findings and Limitations

For instance:

  • The chloromethyl group’s reactivity is intermediate between iodomethyl (high) and aminomethyl (low), offering a balance of stability and utility .
  • Morpholine-based tert-butyl esters are preferred over pyrrolidine or oxazinane analogs in drug design for their improved metabolic stability and pharmacokinetics .

Further studies are required to validate the target compound’s synthetic pathways, toxicity profile, and applications in vivo.

Biological Activity

3-Chloromethyl-morpholine-4-carboxylic acid tert-butyl ester (CAS number: 1592550-63-4) is a chemical compound characterized by its morpholine ring structure, which includes a chloromethyl group and a tert-butyl ester functional group. This unique configuration contributes to its biological activity and potential applications in various fields, particularly in pharmaceutical development and biochemical research.

The molecular formula of 3-Chloromethyl-morpholine-4-carboxylic acid tert-butyl ester is C11H19ClN2O2, with a molecular weight of approximately 235.71 g/mol. The presence of the chloromethyl group enhances its reactivity, making it a versatile intermediate in organic synthesis.

Biological Activity

Research has highlighted several biological activities associated with 3-Chloromethyl-morpholine-4-carboxylic acid tert-butyl ester:

  • Antimicrobial Activity :
    • Studies indicate that compounds with similar structural features exhibit significant antibacterial properties. For instance, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial activity .
  • Enzyme Inhibition :
    • This compound is utilized in biochemical research to study enzyme interactions and inhibition mechanisms. It serves as a valuable tool for understanding metabolic pathways and disease mechanisms by providing insights into how various enzymes can be inhibited .
  • Pharmaceutical Applications :
    • As an intermediate in the synthesis of pharmaceutical agents, 3-Chloromethyl-morpholine-4-carboxylic acid tert-butyl ester enhances drug efficacy and bioavailability. Its reactivity allows for the development of novel therapeutic agents targeting specific biological pathways .

Case Studies

Several studies have focused on the biological activity of compounds related to 3-Chloromethyl-morpholine-4-carboxylic acid tert-butyl ester:

  • Study on Antibacterial Activity :
    A recent study evaluated the antibacterial effects of morpholine derivatives, including those similar to 3-Chloromethyl-morpholine-4-carboxylic acid tert-butyl ester. The minimal inhibitory concentration (MIC) values were determined against various bacterial strains, revealing potent activity against E. coli and S. aureus with MIC values ranging from 4 to 32 µg/mL .
  • Enzyme Interaction Studies :
    Research focusing on the interaction of this compound with specific enzymes has demonstrated its potential as an inhibitor in metabolic pathways. The compound's ability to modulate enzyme activity suggests its application in therapeutic contexts where enzyme regulation is crucial .

Comparative Analysis

The following table summarizes key features and biological activities of compounds structurally related to 3-Chloromethyl-morpholine-4-carboxylic acid tert-butyl ester:

Compound NameMolecular FormulaKey FeaturesBiological Activity
Tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylateC11H21NO5Hydroxymethyl groupAntimicrobial, Enzyme Inhibition
3-Cyanomethyl-morpholine-4-carboxylic acid tert-butyl esterC12H20N2O2Cyanomethyl groupEnhanced polarity, Antibacterial
3-Carboxymethyl-morpholine-4-carboxylic acid tert-butyl esterC12H21NO5Additional carboxymethyl groupBroad-spectrum antimicrobial

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